molecular formula C7H2Br2ClF3 B6339768 2,3-Dibromo-5-chlorobenzotrifluoride CAS No. 1027512-84-0

2,3-Dibromo-5-chlorobenzotrifluoride

Cat. No.: B6339768
CAS No.: 1027512-84-0
M. Wt: 338.34 g/mol
InChI Key: XHKRVDKJBRJYHA-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-chlorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7H2Br2ClF3. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-5-chlorobenzotrifluoride can be synthesized through the bromination and chlorination of benzotrifluoride derivatives. The typical synthetic route involves the following steps:

    Bromination: Benzotrifluoride is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 3 positions of the benzene ring.

    Chlorination: The dibrominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce a chlorine atom at the 5 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-chlorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Coupling: Catalysts such as palladium or nickel are used in the presence of ligands to facilitate the coupling reactions.

Major Products Formed

    Substituted Derivatives: Products with different functional groups replacing the halogen atoms.

    Reduced Compounds: Derivatives with fewer halogen atoms.

    Coupled Products: Complex aromatic compounds formed through coupling reactions.

Scientific Research Applications

2,3-Dibromo-5-chlorobenzotrifluoride has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-chlorobenzotrifluoride involves its interaction with molecular targets through its halogen atoms and trifluoromethyl group. These interactions can lead to:

    Electrophilic Substitution: The compound can act as an electrophile, reacting with nucleophiles in biological systems.

    Hydrophobic Interactions: The trifluoromethyl group can enhance the hydrophobicity of the compound, affecting its interactions with hydrophobic regions of biomolecules.

    Halogen Bonding: The halogen atoms can form halogen bonds with electron-rich sites on biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromobenzotrifluoride: Similar structure but with bromine atoms at the 2 and 5 positions.

    2,3-Dibromo-4-chlorobenzotrifluoride: Similar structure but with the chlorine atom at the 4 position.

    2,3-Dibromo-6-chlorobenzotrifluoride: Similar structure but with the chlorine atom at the 6 position.

Uniqueness

2,3-Dibromo-5-chlorobenzotrifluoride is unique due to the specific positioning of its halogen atoms and trifluoromethyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique arrangement allows for specific applications and reactions that may not be achievable with other similar compounds.

Properties

IUPAC Name

1,2-dibromo-5-chloro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClF3/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKRVDKJBRJYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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